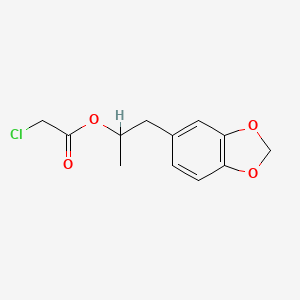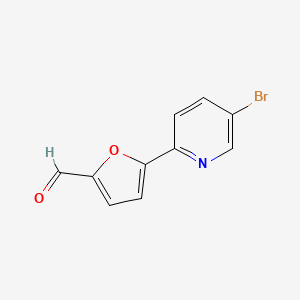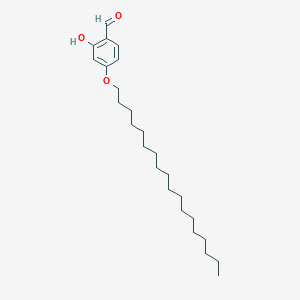![molecular formula C12H13ClF2 B14250748 Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- CAS No. 183382-83-4](/img/structure/B14250748.png)
Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a chlorodifluoromethyl group and a propenyl group, along with two methyl groups at the 1 and 4 positions. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorodifluoromethyl group to a difluoromethyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorodifluoromethyl group can participate in hydrogen bonding and van der Waals interactions, while the propenyl group can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,4-dimethyl-: Lacks the chlorodifluoromethyl and propenyl groups, making it less reactive in certain chemical reactions.
Benzene, 2-chlorodifluoromethyl-1,4-dimethyl-: Similar structure but without the propenyl group, leading to different reactivity and applications.
Benzene, 2-propenyl-1,4-dimethyl-:
Uniqueness
The presence of both the chlorodifluoromethyl and propenyl groups in Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- makes it unique compared to other similar compounds. These functional groups confer distinct reactivity and enable the compound to participate in a wider range of chemical reactions and applications.
Propriétés
Numéro CAS |
183382-83-4 |
|---|---|
Formule moléculaire |
C12H13ClF2 |
Poids moléculaire |
230.68 g/mol |
Nom IUPAC |
2-[2-[chloro(difluoro)methyl]prop-2-enyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C12H13ClF2/c1-8-4-5-9(2)11(6-8)7-10(3)12(13,14)15/h4-6H,3,7H2,1-2H3 |
Clé InChI |
DCOFKIOFOQEAOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CC(=C)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)

![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)


![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
![[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid](/img/structure/B14250729.png)


![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
![Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-](/img/structure/B14250741.png)
